1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol
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Overview
Description
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is a chemical compound characterized by the presence of dichloro and methyl groups on a phenyl ring, along with a dipentylamino group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol typically involves the reaction of 2,4-dichloro-3-methylbenzaldehyde with dipentylamine in the presence of a reducing agent. The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the dichloro groups.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide or ammonia under basic conditions.
Major Products
Oxidation: Formation of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)acetone.
Reduction: Formation of 1-(3-methylphenyl)-2-(dipentylamino)ethanol.
Substitution: Formation of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(dipentylamino)ethanol.
Scientific Research Applications
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-(dipentylamino)ethanol
- 1-(3-Methylphenyl)-2-(dipentylamino)ethanol
- 1-(2,4-Dichloro-3-methylphenyl)-2-(diethylamino)ethanol
Uniqueness
1-(2,4-Dichloro-3-methylphenyl)-2-(dipentylamino)ethanol is unique due to the presence of both dichloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The dipentylamino group also contributes to its distinct properties compared to similar compounds with different alkyl groups.
Properties
CAS No. |
5462-67-9 |
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Molecular Formula |
C19H31Cl2NO |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)-2-(dipentylamino)ethanol |
InChI |
InChI=1S/C19H31Cl2NO/c1-4-6-8-12-22(13-9-7-5-2)14-18(23)16-10-11-17(20)15(3)19(16)21/h10-11,18,23H,4-9,12-14H2,1-3H3 |
InChI Key |
XZAYNBYDWJBGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC(C1=C(C(=C(C=C1)Cl)C)Cl)O |
Origin of Product |
United States |
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